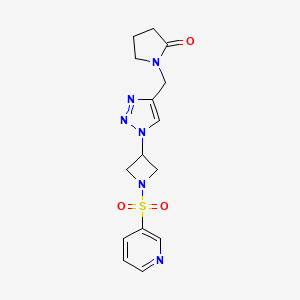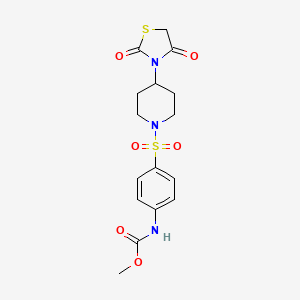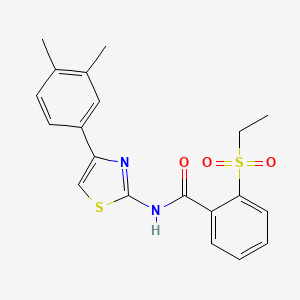![molecular formula C21H19N5O3S B2580384 N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide CAS No. 578762-44-4](/img/structure/B2580384.png)
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide, also known as AQ-13, is a small molecule compound that has been studied for its potential use in cancer treatment. It has been found to exhibit promising anti-cancer activity and has been the focus of several scientific studies.
作用機序
Target of Action
The compound belongs to the class of quinoxaline derivatives . Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary widely depending on their specific structure and the target they interact with . Without specific information on this compound, it’s difficult to predict its exact mode of action.
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets . Without more information, it’s hard to say which pathways this compound might affect.
実験室実験の利点と制限
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. However, there are also some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. It also has relatively low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, there is ongoing research to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as inflammatory disorders and infectious diseases.
合成法
The synthesis of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide involves the reaction of 2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXROJBYNHLCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)NC(=O)C5CC5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
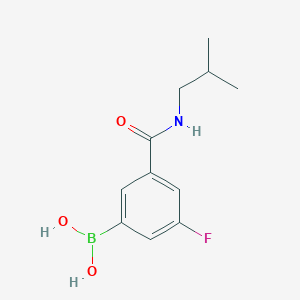
![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)
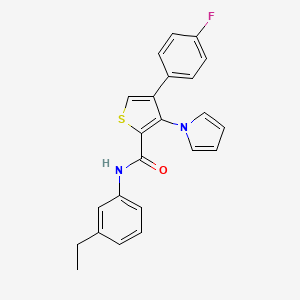
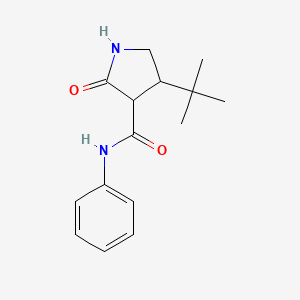
![2-[(E)-4,4-Dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2580313.png)

![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2580317.png)
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2580318.png)
